molecular formula C14H24N2O4-2 B13803186 2,2-Ditert-butylpiperazine-1,4-dicarboxylate

2,2-Ditert-butylpiperazine-1,4-dicarboxylate

Cat. No.: B13803186
M. Wt: 284.35 g/mol
InChI Key: WNYSTGOIAOPTJZ-UHFFFAOYSA-L
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Description

1,4-Bis(tert-butoxycarbonyl)piperazine is a chemical compound used primarily as a protecting group in organic synthesis. It is a derivative of piperazine, where the nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This compound is valuable in various chemical reactions due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(tert-butoxycarbonyl)piperazine can be synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of 1,4-Bis(tert-butoxycarbonyl)piperazine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The primary mechanism of action of 1,4-Bis(tert-butoxycarbonyl)piperazine involves the protection of amine groups. The Boc groups prevent unwanted reactions at the nitrogen atoms during chemical synthesis. The protection is achieved through the formation of stable carbamate linkages, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(tert-butoxycarbonyl)piperazine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the development of diverse chemical entities .

Properties

Molecular Formula

C14H24N2O4-2

Molecular Weight

284.35 g/mol

IUPAC Name

2,2-ditert-butylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C14H26N2O4/c1-12(2,3)14(13(4,5)6)9-15(10(17)18)7-8-16(14)11(19)20/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2

InChI Key

WNYSTGOIAOPTJZ-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1(CN(CCN1C(=O)[O-])C(=O)[O-])C(C)(C)C

Origin of Product

United States

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